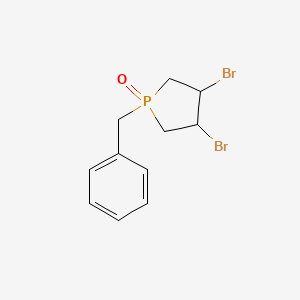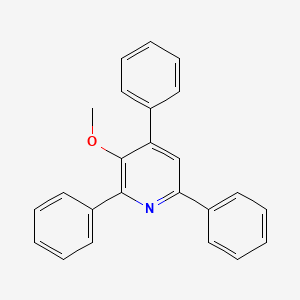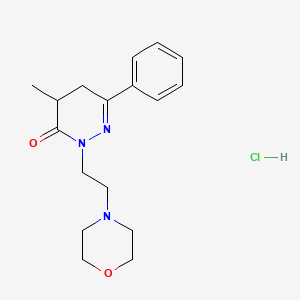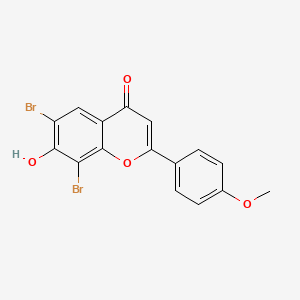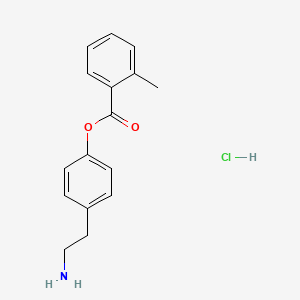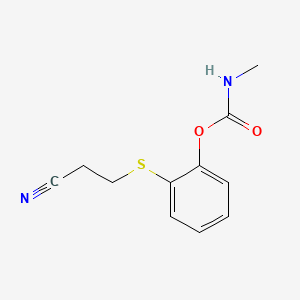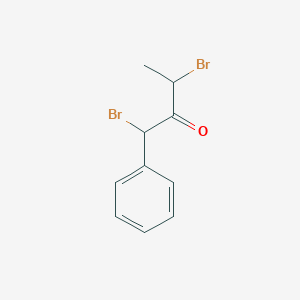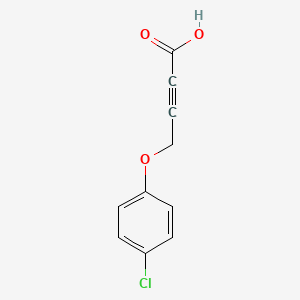
4-(4-Chlorophenoxy)but-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)but-2-ynoic acid is an organic compound with the molecular formula C10H7ClO3 It consists of a chlorophenoxy group attached to a butynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)but-2-ynoic acid typically involves the reaction of 4-chlorophenol with but-2-ynoic acid under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenoxy)but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-2-ynoic acid moiety to a double or single bond.
Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)but-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)but-2-ynoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenoxy)acetic acid: Similar in structure but with an acetic acid moiety instead of but-2-ynoic acid.
4-(4-Chlorophenoxy)benzoic acid: Contains a benzoic acid group instead of but-2-ynoic acid.
4-(2-Chlorophenoxy)butanoic acid: Similar but with a butanoic acid group and chlorine at a different position.
Uniqueness
4-(4-Chlorophenoxy)but-2-ynoic acid is unique due to its but-2-ynoic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
33313-67-6 |
|---|---|
Formule moléculaire |
C10H7ClO3 |
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)but-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,7H2,(H,12,13) |
Clé InChI |
UPRDXRCMCRHUPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCC#CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
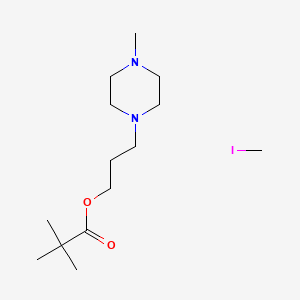
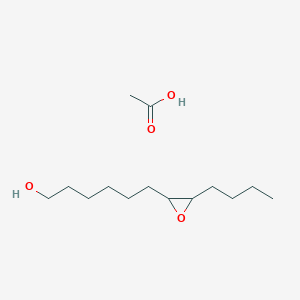
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
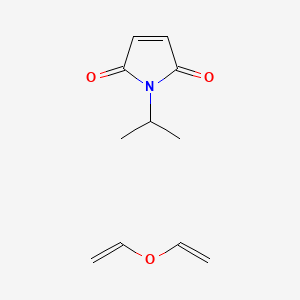
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
